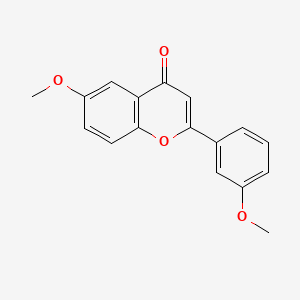

6,3'-Dimethoxyflavone

Descripción general

Descripción

La 6,3’-Dimetoxiflavona es un compuesto flavonoides caracterizado por la presencia de grupos metoxi en las posiciones 6 y 3’ de la estructura de la flavona. Los flavonoides son una clase de compuestos polifenólicos ampliamente distribuidos en el reino vegetal, conocidos por sus diversas actividades biológicas, incluidas las propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6,3’-dimetoxi flavona generalmente implica la metoxilación de precursores de flavona. Un método común es la metilación de grupos hidroxilo en la estructura de la flavona usando yoduro de metilo en presencia de una base como el carbonato de potasio . La reacción generalmente se lleva a cabo en un solvente orgánico como acetona o dimetilsulfóxido a temperaturas elevadas.

Métodos de producción industrial: La producción industrial de 6,3’-dimetoxi flavona puede implicar rutas sintéticas similares pero a mayor escala. El proceso incluye la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Se emplean técnicas como la cromatografía en columna y la recristalización para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La 6,3’-Dimetoxiflavona experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el grupo carbonilo en la estructura de la flavona en un grupo hidroxilo.

Sustitución: Los grupos metoxi se pueden sustituir con otros grupos funcionales bajo condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono o ácidos como el ácido clorhídrico.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir flavonas hidroxiladas .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Research indicates that flavonoids, including 6,3'-dimethoxyflavone, possess significant antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties. A study highlighted that related compounds like 4'-methoxyflavone and 3',4'-dimethoxyflavone demonstrated protective effects against cell death induced by neurotoxic agents in neuronal cell lines . This suggests that this compound may similarly protect neuronal cells from damage.

Anti-Inflammatory Effects

Flavonoids are known for their anti-inflammatory effects. Research has shown that certain flavonoids can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. While specific studies on this compound are scarce, the general class of flavonoids exhibits these beneficial effects .

Table: Summary of Research Findings on Flavonoids Related to this compound

Mecanismo De Acción

El mecanismo de acción de la 6,3’-Dimetoxiflavona implica su interacción con diversos objetivos moleculares y vías:

Actividad antioxidante: El compuesto elimina radicales libres y regula al alza las enzimas antioxidantes, protegiendo así las células del estrés oxidativo.

Efectos antiinflamatorios: Inhibe la producción de citoquinas proinflamatorias y modula vías de señalización como NF-κB y MAPK.

Propiedades anticancerígenas: La 6,3’-Dimetoxiflavona induce apoptosis en células cancerosas al activar caspasas e interrumpir el potencial de la membrana mitocondrial.

Comparación Con Compuestos Similares

La 6,3’-Dimetoxiflavona se puede comparar con otras metoxiflavonas, como:

- 5,4’-Dimetoxiflavona

- 3’,4’-Dimetoxiflavona

- 5,7-Dimetoxiflavona

Unicidad: La 6,3’-Dimetoxiflavona es única debido a su patrón específico de sustitución de metoxi, que influye en su actividad biológica y reactividad química. En comparación con otras metoxiflavonas, puede exhibir propiedades farmacológicas y potencia distintas .

Actividad Biológica

6,3'-Dimethoxyflavone is a flavonoid compound that has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Overview of Flavonoids

Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom. They are known for their health benefits, primarily due to their antioxidant properties. The structure of flavonoids can significantly influence their biological activities. In the case of this compound, the methoxy groups at positions 3 and 6 enhance its stability and bioactivity compared to other flavones.

Antioxidant Activity

Antioxidant activity is one of the most studied properties of flavonoids. Research indicates that this compound exhibits substantial free radical scavenging activity. A study employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound effectively reduces oxidative stress in cellular models.

| Flavonoid | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 25 |

| Quercetin | 90 | 20 |

| Luteolin | 80 | 30 |

This table illustrates the comparative antioxidant activity of this compound against other well-known flavonoids.

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has demonstrated significant anti-inflammatory effects. A study reported that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential application in managing inflammatory diseases.

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : It causes G1 phase arrest in breast cancer cells (MCF-7), leading to inhibited cell proliferation.

- Apoptosis Induction : Mechanistic studies revealed that it activates caspase cascades and increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

Case Study: Breast Cancer Cell Line MCF-7

A recent study evaluated the effects of this compound on MCF-7 cells:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µM this compound | 70 | 30 |

| 20 µM this compound | 50 | 60 |

The results indicate a dose-dependent decrease in cell viability and an increase in apoptosis rates upon treatment with varying concentrations of the compound.

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), reducing oxidative damage.

- Anti-inflammatory Mechanism : It modulates signaling pathways such as NF-kB and MAPK.

- Anticancer Mechanism : It alters gene expression related to cell cycle regulation and apoptosis.

Propiedades

IUPAC Name |

6-methoxy-2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-5-3-4-11(8-12)17-10-15(18)14-9-13(20-2)6-7-16(14)21-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLIKVGWTVPYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350264 | |

| Record name | 6,3'-DIMETHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79786-40-6 | |

| Record name | 6,3'-DIMETHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,3'-Dimethoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 6,3'-Dimethoxyflavone and its analogues?

A1: this compound belongs to the flavonoid family, specifically the flavone subclass. While not explicitly isolated in these studies, its structure can be inferred from its analogues. Flavones share a common backbone consisting of two benzene rings (A and B) connected by an oxygen-containing heterocyclic ring (C). Substitutions on this core structure differentiate individual flavones. For example:

- Jaceosidin: 5,7,4'-Trihydroxy-6,3'-dimethoxyflavone [, , , , ]

- Eupatilin: 5,7-Dihydroxy-6,3',4'-trimethoxyflavone [, ]

Q2: What biological activities have been reported for this compound analogues?

A2: Several studies highlight the potent biological activities of these flavones, particularly:

- Antimutagenic Activity: Jaceosidin, eupatilin, and other related flavones demonstrated strong antimutagenic activity against various heterocyclic amines, including Trp-P-2, Trp-P-1, IQ, MeIQ, and MeIQx []. This activity suggests potential benefits in cancer prevention.

- Cytotoxic Activity: Compounds like jaceosidin and 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone exhibited moderate cytotoxic effects against a panel of human tumor cell lines [, ]. This finding points towards potential applications in cancer therapy.

- Xanthine Oxidase (XO) Inhibition: Several analogues, including jaceosidin and eupatilin, showed marked XO-inhibitory effects []. XO inhibition is a key therapeutic target for managing gout, a painful inflammatory condition caused by uric acid buildup.

- Antioxidant Activity: The presence of multiple hydroxyl groups in these flavones contributes to their antioxidant properties, with 5,7,4′,5′-tetrahydroxy-6,3′-dimethoxyflavone showing substantial free radical scavenging activity in DPPH assays [].

Q3: How do these flavones exert their antimutagenic effects?

A3: Research suggests that jaceosidin and related flavones act as desmutagens []. This means they can directly interact with mutagens, potentially modifying their chemical structure and rendering them inactive. Additionally, they may interfere with the metabolic activation of mutagens, further reducing their mutagenic potential.

Q4: What is the significance of the free OH group on C7 in this compound analogues?

A4: Studies investigating the XO-inhibitory activity of these flavones suggest that a free hydroxyl group at the C7 position is crucial for this effect []. Compounds lacking this free OH group showed reduced XO inhibition, highlighting the importance of structure-activity relationships in flavonoid research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.